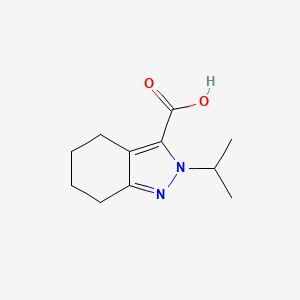

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Description

2-Isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydroindazole core substituted with an isopropyl group at the 2-position and a carboxylic acid moiety at the 3-position.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)13-10(11(14)15)8-5-3-4-6-9(8)12-13/h7H,3-6H2,1-2H3,(H,14,15) |

InChI Key |

SKZZKPVSXLKDEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C2CCCCC2=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method includes the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst, such as methanesulfonic acid, to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other reducible functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indazole ring .

Scientific Research Applications

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and its closest analogs:

*Note: The molecular formula and weight for this compound are inferred from structural analogs.

Key Observations:

- Collision Cross-Section (CCS) : For the ethyl analog (CID 6498680), the CCS value for [M+H]+ is 143.0 Ų (). Larger substituents like isopropyl may increase CCS due to greater molecular surface area.

- Synthetic Accessibility : Methyl and ethyl analogs are synthesized via standardized protocols (), but the isopropyl variant may require specialized starting materials (e.g., 2-isopropyl-4,6-dinitrochlorobenzene).

Physicochemical and Functional Differences

Melting Points and Stability:

- The ethyl analog (CID 6498680) lacks reported melting points, while the methyl variant (CAS 322-87-00-6) is listed without thermal data ().

Functional Group Reactivity:

Commercial and Research Relevance

- Price Range : Structural analogs range from $5/100mg to $362/500mg (), though pricing for the isopropyl compound is unspecified.

Biological Activity

2-Isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Understanding its biological activity is essential for potential applications in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.26 g/mol. The unique structure features an isopropyl group and a carboxylic acid functional group that significantly influence its biological behavior.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 1368716-58-8 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Analgesic and Anti-inflammatory Effects

The compound has demonstrated notable analgesic and anti-inflammatory activities. In experimental models such as the carrageenan-induced edema test, it exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs. The mechanism of action appears to involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It is believed to bind to receptors or enzymes involved in pain and inflammation pathways, thereby modulating their activity.

Case Studies

-

Anti-inflammatory Activity :

In a study assessing various indazole derivatives, this compound was evaluated for its anti-inflammatory effects using the carrageenan edema model. The compound exhibited significant activity with an effective dose (ED50) lower than that of several known anti-inflammatory agents . -

Antimicrobial Efficacy :

A series of tests against common pathogens revealed that this compound inhibited bacterial growth effectively. Its minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

| Compound Name | Similarity | CAS Number |

|---|---|---|

| 4,5,6,7-Tetrahydro-2H-indazole derivatives | High | Various |

| 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | Moderate | 1956331-97-7 |

| 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Moderate | N/A |

The unique isopropyl substitution and carboxylic acid moiety distinguish this compound from its analogs and contribute significantly to its unique chemical behavior and biological activity.

Q & A

Q. What are the established synthetic routes for 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with substituted cyclohexanones. A common method includes condensation of phenylhydrazine with a cyclic ketone precursor (e.g., 2-(hydroxymethylene)cyclohexanone-4-carboxylate) under reflux with acid catalysts like methanesulfonic acid . The isopropyl group is introduced via alkylation or Suzuki coupling post-cyclization. Microwave-assisted synthesis can optimize reaction time and yield in scaled-up protocols . Purification often employs HPLC or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the indazole core and substituent positions, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) ensures purity, and X-ray crystallography resolves stereochemical details in crystalline derivatives . Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require systematic substitution at key positions (e.g., isopropyl at C2, carboxylic acid at C3). For example:

- Positional isomerism : Comparing 2-isopropyl vs. 3-isopropyl analogs (e.g., 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid) reveals steric effects on target binding .

- Functional group modulation : Replacing the carboxylic acid with esters or amides alters solubility and bioavailability. Assays measuring IC50 values against cancer cell lines (e.g., K562, MCF-7) and enzyme inhibition (e.g., caspases) are critical .

Q. What mechanistic pathways are hypothesized for its biological activity, and how can they be validated experimentally?

Proposed mechanisms include:

- Apoptosis induction : Activation of caspase-3/7 and PARP-1 cleavage, detectable via Western blotting and flow cytometry in treated cancer cells .

- Enzyme inhibition : Molecular docking studies predict binding to ATP pockets of kinases (e.g., EGFR, VEGFR), validated by in vitro kinase assays .

- Receptor modulation : Radioligand binding assays assess affinity for neurotransmitter receptors (e.g., dopamine D2) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?

Contradictions may arise from assay conditions (e.g., cell line heterogeneity, serum concentration) or compound purity. Strategies include:

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified K562) and control compounds.

- Batch consistency : Validate purity via HPLC and elemental analysis for each experiment .

- Meta-analysis : Compare data across studies while controlling for variables like incubation time and solvent (DMSO vs. saline) .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug design : Esterification of the carboxylic acid improves membrane permeability, with hydrolysis in vivo restoring activity .

- Nanoparticle encapsulation : Enhances bioavailability and reduces off-target effects in rodent models .

- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., cytochrome P450 oxidation) for structural refinement .

Methodological Considerations

Q. How can computational modeling guide the design of novel derivatives with enhanced activity?

- Molecular dynamics simulations : Predict binding stability to targets like PARP-1 or kinases .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity .

- ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and solubility .

Q. What strategies mitigate challenges in large-scale synthesis for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.